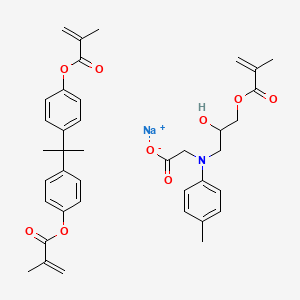
Sulphur Black 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulphur Black 2 is a widely used dye in the textile industry, known for its deep black color and excellent dyeing properties. It is a sulfur-containing heterocyclic compound formed through the reaction of sulfur with aromatic amines, such as aniline, under controlled conditions. This dye is particularly suitable for dyeing cotton, linen, and viscose materials due to its strong affinity for cellulose fibers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sulphur Black 2 is synthesized by reacting aromatic amines with sulfur under controlled conditions. The primary component is a sulfur-containing heterocyclic molecule formed through the reaction of sulfur with aromatic amines, such as aniline. The resulting compound undergoes various chemical treatments, including oxidation and reduction processes, to create the final dye product .
Industrial Production Methods: The industrial production of Sulphur Black 2 involves the following steps:
Thionation: Aromatic hydrocarbons containing hydroxy, amino, or nitro groups are treated with sulfur.
Sulfurization: The thionated product is further treated with sulfur to form the final dye.
Oxidation and Reduction: The dye undergoes oxidation and reduction processes to enhance its dyeing properties.
Types of Reactions:
Oxidation: Sulphur Black 2 can undergo oxidation reactions, which are essential for its application in dyeing processes.
Reduction: The dye is reduced to its leuco form (water-soluble form) before application to textile materials. This reduction is typically carried out using sodium sulfide.
Substitution: Sulphur Black 2 can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate, hydrogen peroxide.
Reducing Agents: Sodium sulfide, sodium dithionite.
Reaction Conditions: High temperatures (90-95°C) and the presence of electrolytes to enhance the rate of exhaustion.
Major Products Formed:
Leuco Form: The water-soluble form of the dye, which is substantive to cellulosic materials.
Oxidized Form: The original water-insoluble form of the dye, which is formed after oxidation.
Wissenschaftliche Forschungsanwendungen
Sulphur Black 2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying sulfur-containing heterocyclic compounds and their reactions.
Wirkmechanismus
Sulphur Black 2 exerts its effects through several mechanisms:
Vergleich Mit ähnlichen Verbindungen
Sulphur Black 2 is unique among sulfur dyes due to its deep black color and strong affinity for cellulose fibers. Similar compounds include:
Sulphur Black 1: Another widely used sulfur dye with similar properties but different chemical structure.
Sulphur Brown 21: A sulfur dye used for producing brown shades on textiles.
Sulphur Green 12: A sulfur dye used for producing green shades on textiles.
Sulphur Black 2 stands out due to its superior color depth and fastness properties, making it a preferred choice for dyeing applications in the textile industry.
Eigenschaften
CAS-Nummer |
1326-85-8 |
|---|---|
Molekularformel |
C15H11O4 · Cl |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1171737.png)
